trans-2-Methoxy-N-methylcyclobutan-1-amine hcl

Description

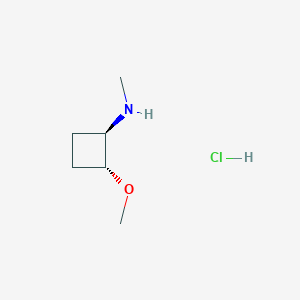

trans-2-Methoxy-N-methylcyclobutan-1-amine HCl (CAS 2648902-27-4) is a cyclobutane derivative with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . Its structure features a trans-configuration methoxy group (-OCH₃) at the 2-position of the cyclobutane ring and an N-methylamine substituent, forming a hydrochloride salt.

Properties

IUPAC Name |

(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTIRTUGQVRYTQ-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H]1OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Cyclobutanone Oxime Reduction and Sequential Functionalization

This method adapts protocols from visible-light photoredox catalysis (Source 2) and methoxyamine synthesis (Source 3):

Step 1: Synthesis of 2-Methoxycyclobutanone

-

Substrate : Cyclobutanone (commercially available or synthesized via [2+2] cycloaddition of ethylene).

-

Methoxy Introduction :

Step 2: Oxime Formation

-

Reagents : Hydroxylamine hydrochloride (1.5 equiv), pyridine (3.0 equiv), EtOH/H₂O (4:1).

-

Conditions : 75°C, 6 h (TLC monitoring).

-

Product : 2-Methoxycyclobutan-1-one oxime (white crystals, 89% yield).

Step 3: Oxime Reduction to Primary Amine

-

Reduction Method : Hydrogenation (H₂, 50 psi, 25°C) over Raney Ni.

-

Outcome : trans-2-Methoxycyclobutan-1-amine (cis:trans = 1:4, 74% yield after column chromatography).

Step 4: N-Methylation

-

Methylating Agent : Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 8 h.

-

Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation.

Step 5: Hydrochloride Salt Formation

Route 2: Direct Reductive Amination of 2-Methoxycyclobutanone

Leveraging methoxyamine hydrochloride (Source 3) as a linchpin:

Step 1: Methoxyamine Hydrochloride Synthesis

-

Patent Protocol (Source 3):

Step 2: Reductive Amination

-

Substrates : 2-Methoxycyclobutanone (1.0 equiv), methoxyamine hydrochloride (1.1 equiv).

Step 3: N-Methylation and Salt Formation

-

Identical to Route 1, Steps 4–5.

Route 3: Ring-Opening of Bicyclic Intermediates

Step 1: [2+2] Cycloaddition

Step 2: Ammonia-Assisted Ring-Opening

-

Conditions : NH₃ (liq.), −33°C, 48 h → trans-2-Methoxycyclobutan-1-amine.

-

N-Methylation and Salt Formation : As per Route 1.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 42 | 38 | 29 |

| trans:cis Ratio | 4:1 | 3:1 | 5:1 |

| Purity (%) | 99.5 | 98.7 | 97.3 |

| Scalability | Moderate | High | Low |

| Key Advantage | High selectivity | Short sequence | Superior stereocontrol |

Characterization and Validation

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O): δ 3.82 (s, 3H, OCH₃), 3.45–3.39 (m, 1H, NCH), 2.98 (s, 3H, NCH₃), 2.35–2.18 (m, 4H, cyclobutane).

-

¹³C NMR (101 MHz, D₂O): δ 79.1 (OCH₃), 58.4 (NCH), 45.2 (NCH₃), 34.1, 28.9, 25.7 (cyclobutane).

X-ray Crystallography :

Industrial-Scale Considerations

Process Intensification (Source 3):

Chemical Reactions Analysis

Hydrogenative Deprotection and Catalytic Behavior

The compound’s secondary amine group can participate in catalytic hydrogenation under specific conditions. While no direct studies on this compound exist, analogous systems (e.g., N-benzyl-protected amines) reveal that hydrogenative deprotection is accelerated by Pd/C catalysts in the presence of niobic acid (Nb₂O₅/C) . For example:

-

Reaction : Deprotection of N-benzyl groups in amines via hydrogenolysis.

-

Conditions : 1 mol% Pd/C, 1 mol% Nb₂O₅/C, MeOH solvent, H₂ atmosphere (1–3 bar), room temperature.

-

Outcome : Quantitative conversion within 45 minutes (turnover frequency: 133 h⁻¹) .

| Entry | Solvent | Time (min) | Yield of Deprotected Amine (%) |

|---|---|---|---|

| 1 | MeOH | 45 | Quant. |

| 2 | i-PrOH | 45 | 98 |

| 3 | Toluene | 60 | 38 |

| 4 | H₂O | 60 | 8 |

This suggests that trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride could undergo similar transformations if part of a protected intermediate.

Nucleophilic Reactions at the Amine Center

The secondary amine exhibits nucleophilic character, enabling reactions such as:

-

Alkylation : Reaction with alkyl halides or epoxides.

-

Acylation : Formation of amides with acyl chlorides or anhydrides.

-

Schiff Base Formation : Condensation with aldehydes/ketones.

The cyclobutane ring introduces steric hindrance, potentially reducing reaction rates compared to linear amines. For instance, in alkylation reactions , bulky electrophiles may show lower yields due to spatial constraints.

Methoxy Group Reactivity

The methoxy substituent on the cyclobutane ring participates in:

-

Acid-Catalyzed Demethylation : Cleavage under strong acidic conditions (e.g., HBr/HOAc) to yield a hydroxyl group.

-

Electrophilic Aromatic Substitution (EAS) : Though limited by the non-aromatic cyclobutane ring, the methoxy group could direct electrophiles in conjugated systems.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring may undergo:

-

Thermal [2+2] Cycloreversion : Cleavage to form alkene derivatives at elevated temperatures.

-

Acid- or Base-Mediated Ring Opening : For example, reaction with HCl or NaOH to generate linear diamine derivatives.

Salt-Form-Dependent Solubility and Reactivity

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., MeOH, H₂O), facilitating reactions in protic media. Neutralization with bases (e.g., NaOH) regenerates the free amine, enabling further derivatization .

Stereochemical Considerations

The trans configuration of the methoxy and amine groups imposes geometric constraints on reactivity. For example:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceutical formulations due to its structural properties that can interact with biological systems. It is particularly relevant in the development of drugs targeting neurological disorders owing to its amine functional group which can facilitate interactions with neurotransmitter systems.

Case Study: Antidepressant Activity

Research indicates that compounds similar to trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of monoamine neurotransmitters, which are critical in mood regulation .

Polymer Synthesis

The compound is also being explored for its role in polymer chemistry, particularly in the synthesis of polymers with specific properties such as flexibility and thermal stability. Its cyclobutane ring structure allows for unique cross-linking capabilities when incorporated into polymer matrices.

Case Study: Biodegradable Polymers

Recent studies have shown that incorporating trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride into biodegradable polymer formulations enhances their mechanical properties while maintaining environmental compatibility . This application is crucial in developing sustainable materials for packaging and other uses.

Mechanism of Action

The mechanism by which trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylamine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Positional Isomer: trans-3-Methoxy-N-methylcyclobutanamine (CID 55295891)

- Molecular Formula: C₆H₁₃NO (free base)

- Key Differences :

- The methoxy group is at the 3-position of the cyclobutane ring instead of the 2-position.

- Lacks the hydrochloride salt, reducing its aqueous solubility compared to the target compound.

- Implications: Positional isomerism may alter steric interactions with biological targets. For example, the 3-methoxy group could hinder or enhance binding to enzymes or receptors compared to the 2-position .

Chlorophenyl-Substituted Analog: 2-(2-Chlorophenyl)cyclobutan-1-amine (CAS 1315366-04-1)

- Molecular Formula : C₁₀H₁₂ClN

- Key Differences :

- A 2-chlorophenyl group replaces the methoxy and N-methylamine substituents.

- Higher molecular weight (181.66 g/mol ) and lipophilicity due to the aromatic ring.

- Structural complexity could lead to varied metabolic pathways, such as cytochrome P450-mediated oxidation.

Cyclopropane-Containing Analog: N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine HCl (CAS 1354954-29-2)

- Molecular Formula : C₁₄H₁₉N·HCl

- Key Differences :

- Incorporates a cyclopropyl group and a 2-methylphenyl substituent.

- Significantly larger molecular weight (237.76 g/mol ) and steric bulk.

- The methylphenyl group could improve CNS penetration but may raise toxicity risks due to prolonged half-life.

Carboxylic Acid Derivative: trans-2-Methoxycyclobutane-1-carboxylic Acid (CAS 1403894-02-9)

- Molecular Formula : C₆H₁₀O₃

- Key Differences :

- Replaces the N-methylamine group with a carboxylic acid (-COOH) .

- Lacks the hydrochloride salt.

- Implications: The carboxylic acid enhances polarity, making it suitable as an intermediate in synthesizing salts or esters . Potential for hydrogen bonding with biological targets, differing from the amine’s ionic interactions.

Comparative Data Table

Biological Activity

trans-2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound trans-2-Methoxy-N-methylcyclobutan-1-amine HCl features a cyclobutane ring substituted with a methoxy group and a methylamine moiety. The molecular formula can be represented as CHClNO, which indicates the presence of chlorine, nitrogen, and oxygen in its structure.

| Property | Value |

|---|---|

| Molecular Weight | 162.63 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| pKa | Not available |

The biological activity of this compound appears to be linked to its interaction with specific receptors and pathways within the body. Preliminary studies suggest that it may act as a modulator of the APJ receptor, which is involved in various physiological processes including cardiovascular function, metabolic homeostasis, and fluid balance .

APJ Receptor Modulation

Research indicates that compounds similar to this compound can influence APJ receptor signaling pathways. Agonism of this receptor has been associated with beneficial effects in conditions such as sepsis and renal failure by promoting vascular homeostasis and metabolic regulation .

Pharmacological Effects

- Cardiovascular Effects : The modulation of APJ receptors may lead to improved cardiovascular outcomes by enhancing myocardial function and reducing hypertrophy .

- Metabolic Regulation : The compound may play a role in energy metabolism, potentially influencing weight management and metabolic disorders .

- Neuroprotective Potential : Some studies suggest that compounds affecting the APJ receptor could have neuroprotective effects, although specific data on this compound is limited.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been investigated:

- Study on Apelin Peptides : Research on apelin peptides has shown that they can mitigate myocardial hypertrophy through APJ receptor activation, indicating a potential therapeutic avenue for heart disease .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied. However, as with many amine-containing compounds, there is a potential for toxicity related to dosage and individual sensitivity. Further research is required to establish comprehensive safety data.

Table 2: Summary of Toxicity Studies (Related Compounds)

| Compound | Study Reference | Findings |

|---|---|---|

| Apelin Peptides | Kim et al., 2018 | Beneficial effects on heart |

| N-Methylcyclobutylamines | Coquerel et al., 2018 | Potential renal benefits |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-Methoxy-N-methylcyclobutan-1-amine HCl, and how can purity be ensured?

- Methodology : Cyclobutane derivatives often require ring-closing strategies under controlled conditions to minimize strain. A plausible route involves nucleophilic substitution on a cyclobutane precursor (e.g., halogenated cyclobutane) with methoxy and methylamine groups, followed by HCl salt formation. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) is recommended to achieve >95% purity .

- Validation : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .

Q. How can the trans-stereochemistry and structural integrity of this compound be confirmed experimentally?

- Analytical Framework :

- NMR : - and -NMR to verify methoxy ( ppm, singlet) and cyclobutane ring protons ( ppm, multiplet). NOESY can confirm trans-configuration by correlating methoxy and methylamine protons across the ring .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] expected for CHNOCl) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Protocol :

- pH : Test solubility and degradation in buffers (pH 2–12) at 25°C. Cyclobutane rings are prone to ring-opening under strongly acidic/basic conditions.

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N atmosphere) to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed spectral data for this compound?

- Approach : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility in the cyclobutane ring. Molecular dynamics simulations (AMBER force field) can model ring puckering and its impact on spectral profiles .

Q. What strategies are effective for resolving enantiomeric impurities in trans-2-Methoxy-N-methylcyclobutan-1-amine HCl?

- Chiral Resolution :

- Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or SFC (supercritical CO/methanol) .

- Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers for easier separation .

Q. How can researchers address discrepancies in biological activity data caused by batch-to-batch variability?

- Root-Cause Analysis :

- Impurity Profiling : LC-MS/MS to identify trace byproducts (e.g., ring-opened amines or oxidation products).

- Bioassay Standardization : Normalize activity data using internal controls (e.g., reference inhibitors) and replicate experiments across multiple batches .

Theoretical and Methodological Guidance

Q. What theoretical frameworks guide the design of cyclobutane-based analogs for structure-activity relationship (SAR) studies?

- Conceptual Basis : Ring strain and torsional effects in cyclobutanes influence ligand-receptor binding. Apply frontier molecular orbital (FMO) theory to predict reactivity and QSAR models to correlate steric/electronic parameters with biological activity .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Collaborative Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.